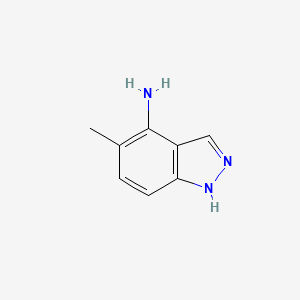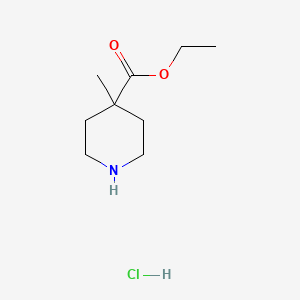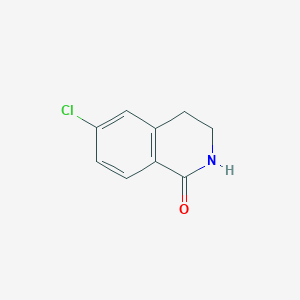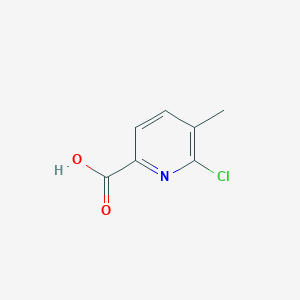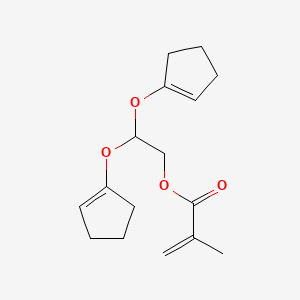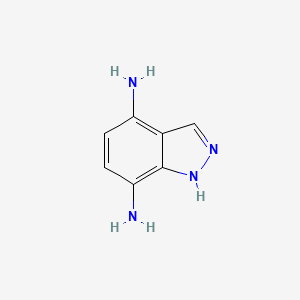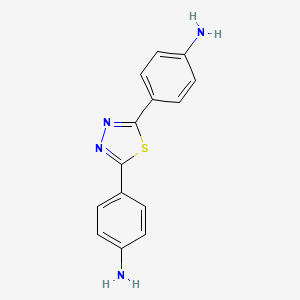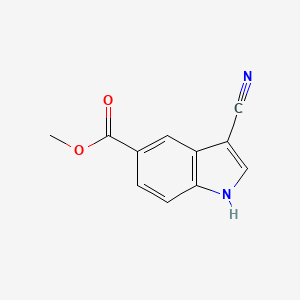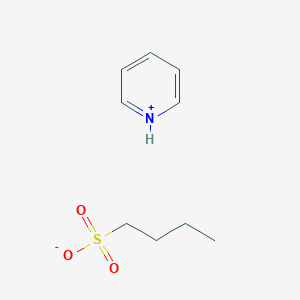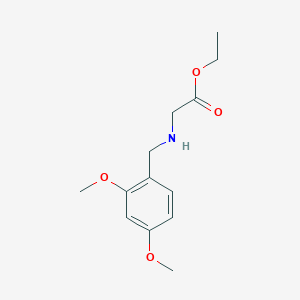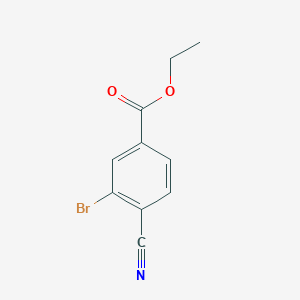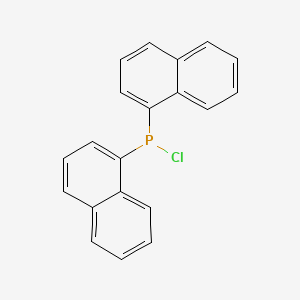
Chlorodi(1-naphthyl)phosphine
Descripción general
Descripción
Chlorodi(1-naphthyl)phosphine is a useful research compound. Its molecular formula is C20H14ClP and its molecular weight is 320.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gold(I) Complexes with Naphthyl Chromophores
Gold(I) complexes, such as chlorido-gold(I) complexes bearing naphthyl moieties, demonstrate interesting photophysical properties. For example, a complex with tris-1-naphthyl-phosphine exhibits standard linear coordination and luminescence behavior in both intraligand fluorescence and phosphorescence at room temperature. These properties could be potentially useful in photonic and electronic applications (Hobbollahi et al., 2016).
Ligand Effects in Metalation Reactions
Ligands like diphenyl[1-(1-naphthyl)ethyl]phosphine and their arsenic analogs have been studied for their effects on ortho-metalation reactions. These ligands exhibit unique structural and steric properties when coordinated with metal complexes, which can influence the metal-ligand interactions and the overall reaction mechanisms (Ng et al., 2003).
Anticancer Properties of Gold(I) Phosphine Complexes
Gold(I) phosphine complexes containing naphthalimide ligands have shown strong antiproliferative effects in cancer cells. These complexes have demonstrated increased cellular and nuclear gold levels and antiangiogenic properties, which makes them potential candidates for anticancer drug development (Bagowski et al., 2009).
Catalysts for Organic Reactions
Tri(1-naphthyl)phosphine has been utilized in palladacycles as highly active catalysts for Heck reactions. These catalysts facilitate organic transformations, which are essential in the synthesis of complex organic molecules (Shaw, 1998).
Complexes for Photophysical Studies
The synthesis of tri(1-naphthyl)phosphine oxide and its coordination with rhenium(I) complexes opens avenues for studying the photophysical properties of these complexes. Such studies are significant for understanding the interaction of light with matter at the molecular level (Arumugam et al., 2021).
Propiedades
IUPAC Name |
chloro(dinaphthalen-1-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRMSAAMUUNWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595739 | |
| Record name | Dinaphthalen-1-ylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36042-99-6 | |
| Record name | Dinaphthalen-1-ylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


